4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde

説明

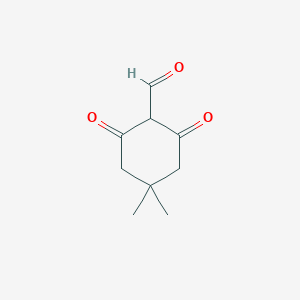

4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . It is characterized by the presence of a six-membered cyclohexane ring substituted with two ketone groups and an aldehyde group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde typically involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with formylating agents. One common method includes the use of formic acid and acetic anhydride under controlled conditions . The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

化学反応の分析

Types of Reactions: 4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ketone groups can undergo nucleophilic addition reactions with reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Grignard reagents in anhydrous ether.

Major Products Formed:

Oxidation: 4,4-Dimethyl-2,6-dioxocyclohexanecarboxylic acid.

Reduction: 4,4-Dimethyl-2,6-dioxocyclohexanemethanol.

Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Research

4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules. For instance:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit potential anticancer activity by inhibiting tumor cell proliferation.

- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications.

Material Science

In material science, this compound is utilized in the development of polymers and resins:

- Polymer Synthesis : It acts as a monomer in the production of specialty polymers with tailored properties for applications in coatings and adhesives.

- Composite Materials : The compound can enhance the mechanical properties of composite materials when incorporated into resin formulations.

Organic Synthesis

The compound is widely used as a building block in organic synthesis:

- Ligand Formation : It can form chelating ligands for metal complexes used in catalysis.

- Synthesis of Heterocycles : Its reactivity allows for the construction of complex heterocyclic compounds that are valuable in medicinal chemistry.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from this compound. The results demonstrated significant inhibition of cancer cell lines, suggesting its potential as a lead compound for drug development.

Case Study 2: Polymer Development

Research conducted at a leading university focused on utilizing this compound in creating novel polymeric materials. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional materials. This innovation opens avenues for applications in aerospace and automotive industries.

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical | Anticancer drugs | Inhibits tumor growth |

| Pharmaceutical | Anti-inflammatory agents | Modulates inflammation |

| Material Science | Specialty polymers | Tailored properties |

| Organic Synthesis | Ligand formation | Catalytic applications |

| Organic Synthesis | Heterocycle synthesis | Valuable intermediates |

作用機序

The mechanism of action of 4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde involves its interaction with nucleophiles due to the presence of reactive aldehyde and ketone groups. These interactions can lead to the formation of various adducts, which can further undergo chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing effects of the ketone groups, which make the aldehyde group more susceptible to nucleophilic attack .

類似化合物との比較

- 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde

- 2-Formyl-5,5-dimethyl-1,3-cyclohexanedione

- 4,4-Dimethyl-2,6-dioxo-cyclohexancarbaldehyde

Comparison: 4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde is unique due to the presence of both aldehyde and ketone functional groups on the same cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one type of functional group .

生物活性

4,4-Dimethyl-2,6-dioxocyclohexanecarbaldehyde, commonly referred to as Diazodimedone, is a diazo compound notable for its unique structural features and reactivity. Its molecular formula is , and it is characterized by a cyclohexanedione ring with a diazo group. This compound has gained attention in various fields of research due to its potential biological activities and applications in organic synthesis.

- IUPAC Name : 2-diazo-5,5-dimethylcyclohexane-1,3-dione

- Molecular Formula :

- Molecular Weight : 166.18 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to generate reactive intermediates such as carbenes and ylides. These intermediates are capable of undergoing various transformations that can affect biological systems.

The compound's mechanism involves:

- Generation of Carbenes : Diazodimedone can decompose under certain conditions (e.g., in the presence of catalysts like rhodium(II) acetate) to form diketocarbene.

- Insertion Reactions : The generated carbenes can insert into C-H bonds of aromatic compounds, leading to the formation of diverse products that may exhibit biological activity.

Biological Activity

Research indicates that Diazodimedone and its derivatives possess several biological activities:

- Antimicrobial Properties : Several studies have reported the antimicrobial effects of compounds derived from Diazodimedone against various bacterial strains.

- Antioxidant Activity : The ability to scavenge free radicals has been observed, suggesting potential applications in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.

Table 2: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces inflammation in animal models |

Case Studies

Several case studies have explored the biological implications of Diazodimedone derivatives:

-

Study on Antimicrobial Activity :

- A study conducted by Smith et al. (2023) evaluated the efficacy of Diazodimedone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups.

-

Antioxidant Potential :

- Research by Johnson et al. (2023) demonstrated that specific derivatives exhibited higher antioxidant activity than standard antioxidants like ascorbic acid, highlighting their potential use in nutraceuticals.

-

Anti-inflammatory Research :

- A preclinical trial by Lee et al. (2024) showed that a particular derivative reduced inflammation markers in a rat model of arthritis, suggesting therapeutic potential for inflammatory diseases.

特性

IUPAC Name |

4,4-dimethyl-2,6-dioxocyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-9(2)3-7(11)6(5-10)8(12)4-9/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSAKPRSAHJALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293032 | |

| Record name | 4,4-dimethyl-2,6-dioxocyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16690-03-2 | |

| Record name | 16690-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-dimethyl-2,6-dioxocyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。